reactive blue 231

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

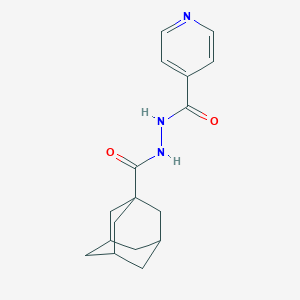

N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c21-15(14-1-3-18-4-2-14)19-20-16(22)17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10H2,(H,19,21)(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKCGGYPMLXZKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C(=O)NNC(=O)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90317912 | |

| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49736890 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

71458-51-0, 115682-09-2 | |

| Record name | NSC322038 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=322038 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(adamantane-1-carbonyl)pyridine-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90317912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Reactive Blue 231 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Adsorption Based Methodologies for Reactive Blue 231 Removal

Fundamental Principles of Adsorption for Dye Effluents

The efficacy of adsorption processes hinges on the intricate interactions between the dye molecules (adsorbate) and the surface of the adsorbent material, as well as the dynamics of mass transfer within the system.

Adsorbate-Adsorbent Interactions

The removal of reactive dyes like RB 231 from wastewater is a complex process governed by various physical and chemical interactions between the dye molecules and the adsorbent surface. researchgate.net These interactions can include:

Electrostatic Interactions: The surface charge of the adsorbent and the ionic nature of the dye are crucial. For anionic dyes such as reactive dyes, adsorbents with positively charged surfaces under specific pH conditions are more effective. rsc.orgnih.gov For instance, acidic conditions often favor the adsorption of anionic dyes on cationic adsorbents.

Ion Exchange: This mechanism involves the exchange of ions between the adsorbent and the dye molecules in the solution. rsc.orgresearchgate.net The functional groups on the adsorbent surface can exchange ions with the charged portions of the dye molecules, leading to their removal.

Van der Waals Forces: These are weak intermolecular forces that contribute to the physical adsorption of dye molecules onto the adsorbent surface. researchgate.net

Hydrogen Bonding: The presence of hydrogen bond donor and acceptor sites on both the dye molecule and the adsorbent can lead to the formation of hydrogen bonds, facilitating adsorption. nih.govdeswater.com

π-π Interactions: The aromatic structures present in many dye molecules, including reactive dyes, can interact with the surface of carbonaceous adsorbents through π-π stacking interactions. rsc.orgnih.govfrontiersin.org

Surface Complexation: The formation of complexes between the dye molecules and the functional groups on the adsorbent surface is another significant mechanism. rsc.orgresearchgate.net

The specific mechanism that dominates the adsorption process depends on the chemical structures of both the dye and the adsorbent, as well as the operational parameters of the system, such as pH and temperature. rsc.org

Mass Transfer Phenomena in Adsorption Systems

External (or Film) Mass Transfer: This initial step involves the transport of dye molecules from the bulk liquid phase to the external surface of the adsorbent particle through a thin boundary layer or film. mdpi.comresearchgate.netejournals.eu The rate of external mass transfer is influenced by factors such as agitation speed, dye concentration, and temperature. bioline.org.br Increasing the agitation speed can reduce the thickness of the boundary film, thereby enhancing the external mass transfer rate. bioline.org.br

Internal (or Intraparticle) Diffusion: Once the dye molecules reach the adsorbent surface, they diffuse into the porous structure of the adsorbent to reach the internal active sites. mdpi.comresearchgate.net This internal diffusion can occur through the pores filled with the solution (pore diffusion) or along the interior surface of the pores (surface diffusion). journals.co.za

Adsorption onto Active Sites: The final step is the attachment of the dye molecules to the active sites on the interior surface of the adsorbent. ejournals.eu

Development and Characterization of Novel Adsorbent Materials

The quest for efficient and cost-effective dye removal has spurred research into a wide array of adsorbent materials. These materials are broadly categorized into bio-based adsorbents, inorganic composites, and surface-modified materials, each offering unique advantages for the capture of dyes like Reactive Blue 231.

Bio-based Adsorbents and Agricultural Waste Derivatives

In recent years, there has been a significant shift towards the use of low-cost and environmentally friendly adsorbents derived from biological sources and agricultural waste. frontiersin.orgiwaponline.comdeswater.com These materials are attractive due to their abundance, renewability, and potential for high adsorption capacities. physchemres.orgsci-hub.se

Examples of bio-based adsorbents and agricultural waste derivatives investigated for dye removal include:

Chitin and Chitosan (B1678972) deswater.compjoes.com

Peat, yeast, and fungi biomass frontiersin.org

Wood bark and sawdust researchgate.net

Fruit peels (e.g., orange, banana, pomelo) physchemres.orgmdpi.comiwaponline.com

Seeds (e.g., papaya seeds) deswater.com

Leaves and straw mdpi.comiwaponline.com

Rice husks iwaponline.com

Coffee grounds ikm.org.my

The effectiveness of these materials lies in their composition, which is rich in cellulose, hemicellulose, and lignin (B12514952). These components possess various functional groups, such as carboxyl and hydroxyl groups, that can actively bind with dye molecules. mdpi.com The porous structure and large surface area of many of these materials also contribute to their adsorption capabilities. frontiersin.orgsci-hub.se For instance, the adsorption capacity of banana stems for Remazole Red RGB dye has been reported to be significant. iwaponline.com Similarly, cross-linked chitosan-epichlorohydrin biobeads have shown an adsorption capacity of 81.3 mg/g for Reactive Red 120. deswater.com

Inorganic and Hybrid Composites for Dye Capture (e.g., TiO₂, P25, modified bentonite)

Inorganic materials and their hybrid composites have been extensively studied as adsorbents for dye removal due to their high surface area, thermal stability, and tunable surface chemistry. bch.ro

Titanium Dioxide (TiO₂): TiO₂, particularly in its P25 form, is a well-known photocatalyst that can also act as an adsorbent. core.ac.uk Its high surface area and the presence of hydroxyl groups on its surface facilitate the adsorption of dye molecules. The combination of adsorption and photocatalysis using TiO₂ can lead to the complete degradation of the dye. core.ac.uk Hybrid composites of TiO₂ with other materials, such as graphene oxide (GO) and zinc titanate (ZnTiO₃), have been developed to enhance adsorption capacity and photocatalytic efficiency. mdpi.com

Modified Bentonite (B74815): Bentonite, a type of clay, is a readily available and low-cost adsorbent. researchgate.net However, its adsorption capacity for anionic dyes can be limited. To improve its performance, bentonite can be modified through various methods, such as acid activation, ion exchange, or intercalation with organic surfactants. jwent.netlew.roresearchgate.net For example, modifying bentonite with magnesium can increase its removal efficiency for methylene (B1212753) blue. jwent.net Plasma surface modification has also been shown to increase the dye removal capacity of bentonite from 168 to 231 mg g⁻¹. researchgate.net

Hybrid Composites: Combining organic and inorganic materials to create hybrid composites can leverage the synergistic properties of both components. For instance, a novel hybrid composite of reduced graphene oxide (rGO), black cumin, and zirconia (ZrO₂) has been successfully used for methylene blue adsorption. mdpi.comresearchgate.net Similarly, starch-based hybrid composites with halloysite (B83129) nanotubes have demonstrated a high adsorption capacity for methylene blue due to their large hollow openings and surface area. rsc.org

Surface Modification Techniques for Enhanced Adsorption Capacity

To improve the adsorption performance of existing materials, various surface modification techniques are employed. rsc.orgmdpi.com These methods aim to increase the surface area, introduce specific functional groups, and alter the surface charge of the adsorbent. rsc.org

Common surface modification techniques include:

Acid Treatment: Treating adsorbents with acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or nitric acid (HNO₃) can increase surface porosity and introduce acidic functional groups, which can enhance the adsorption of cationic dyes. rsc.orgmdpi.com However, for anionic dyes, this can sometimes have a negative effect.

Alkali Treatment: Treatment with bases such as sodium hydroxide (B78521) (NaOH) can increase the number of negatively charged sites on the adsorbent surface, which is favorable for the adsorption of cationic dyes. rsc.org

Impregnation: This involves the deposition of chemical substances like metals or metal oxides onto the adsorbent surface to create new active sites. rsc.org

Grafting: This technique involves attaching specific functional groups to the adsorbent surface to enhance its affinity for particular dyes.

Plasma Treatment: This method uses high-energy plasma to modify the surface properties of the adsorbent, potentially creating new reactive sites. researchgate.net

These modifications can significantly enhance the adsorption capacity and selectivity of adsorbents for specific dyes like this compound. mdpi.com

Material Characterization for Adsorption Applications

A comprehensive understanding of an adsorbent's physical and chemical properties is essential for evaluating its potential for dye removal. Various analytical techniques are employed to investigate these characteristics.

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface topography and morphology of adsorbent materials. mdpi.com SEM images reveal details about the adsorbent's surface texture, such as whether it is smooth, rough, porous, or aggregated. For instance, in the study of adsorbents for reactive dye removal, SEM analysis of materials like cucumber peels and TiO2-P25 has been instrumental. researchgate.netcore.ac.uk The images can show an irregular, heterogeneous texture with agglomerated nanoparticles, which can be crucial for understanding how the dye molecules interact with the adsorbent surface. core.ac.uk The porous nature of an adsorbent, as identified by SEM, is a key factor in its ability to capture and retain dye molecules. researchgate.net

For example, SEM has been used to characterize rainbow trout bones as a biosorbent, revealing their surface morphology before and after dye adsorption. ijcce.ac.ir Similarly, the morphology of chitosan films and basic bismuth nitrates has been examined using SEM to assess their suitability for removing reactive dyes. researchgate.netmdpi.com The technique provides visual evidence of the surface features that contribute to the adsorption process.

Energy Dispersive X-ray Spectroscopy (EDX), often coupled with SEM, is an analytical technique used to determine the elemental composition of a material. myscope.trainingintertek.comvaccoat.com When the electron beam of an SEM interacts with the sample, it generates characteristic X-rays from the elements present. oxinst.com The EDX detector analyzes these X-rays to identify the elements and their relative abundance.

In the context of this compound removal, EDX analysis of adsorbents like lemon peel beads doped with iron(III) oxide-hydroxide and zinc oxide has identified the presence of key elements such as carbon, oxygen, calcium, chlorine, sodium, iron, and zinc. acs.org This information is vital for understanding the chemical nature of the adsorbent and the potential active sites for dye binding. For instance, the presence of specific elements can indicate the successful modification or functionalization of an adsorbent. EDX has also been used to confirm the elemental composition of nanohydroxyapatite and basic bismuth nitrate (B79036) adsorbents. mdpi.comsciendo.com

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. acs.org It provides information on the phase composition and the degree of crystallinity of an adsorbent. For example, XRD analysis of TiO2 nanoparticles used for reactive dye removal confirmed their crystalline phases, which is essential for their photocatalytic and adsorption properties. core.ac.uk Similarly, XRD has been used to study the crystal structure of nanohydroxyapatite, revealing that uncalcined samples are poorly crystalline, while calcined samples show an increase in crystallite size. sciendo.com

The XRD patterns of lemon peel beads doped with iron(III) oxide-hydroxide showed a semi-crystalline structure with specific peaks corresponding to sodium alginate and iron(III) oxide-hydroxide. acs.org This indicates the successful incorporation of the metal oxide into the biopolymer matrix. The crystalline or amorphous nature of an adsorbent can significantly influence its surface area and the availability of adsorption sites.

The Brunauer-Emmett-Teller (BET) method is a widely used technique for determining the specific surface area of a material. biointerfaceresearch.com It involves the adsorption of a gas, typically nitrogen, onto the surface of the material at a constant temperature. biointerfaceresearch.com The surface area is a critical parameter for adsorbents as a larger surface area generally provides more sites for adsorption.

For instance, the BET surface area of chitosan-modified flax shive was found to be 1.772 m²/g. ncsu.edu Studies on nanohydroxyapatite have shown BET surface areas of 325 m²/g for uncalcined samples and 269 m²/g for calcined samples, with both exhibiting mesoporous characteristics. icm.edu.pl The BET analysis of activated carbon from pine cones and rainbow trout bones has also been crucial in evaluating their adsorption potential. ijcce.ac.irumsha.ac.ir The pore size and volume, which are also determined from the nitrogen adsorption-desorption isotherms, provide further insight into the adsorbent's porous structure and its ability to accommodate dye molecules. biointerfaceresearch.comicm.edu.pl

Fourier-Transform Infrared Spectroscopy (FTIR) is a technique used to identify the functional groups present on the surface of an adsorbent. niom.noresearchgate.net Different chemical bonds vibrate at specific frequencies, and FTIR measures the absorption of infrared radiation by the sample to create a unique spectral fingerprint. researchgate.net This information is vital for understanding the chemical interactions between the adsorbent and the dye molecules. For example, FTIR analysis of cucumber peel and TiO2-P25 adsorbents has helped identify the chemical groups on their surfaces. researchgate.net The presence of hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2) groups often indicates a high potential for dye adsorption. mdpi.com FTIR has been used to characterize a variety of adsorbents for reactive dye removal, including chitosan films, lemon peel beads, and basic bismuth nitrates. core.ac.ukresearchgate.netmdpi.comacs.org

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. plos.orgd-nb.info XPS is particularly useful for analyzing the surface chemistry of adsorbents. usda.gov For instance, XPS analysis of a nano-carbon adsorbent revealed the presence of C, N, O, and Zn, and provided detailed information about the chemical states of carbon and nitrogen, such as C=C, C-OH, and C=N bonds. mdpi.com This level of detail is crucial for elucidating the mechanisms of dye adsorption, including electrostatic interactions and hydrogen bonding. mdpi.com XPS has also been employed to characterize chitosan-modified flax shive and various biochars. ncsu.eduplos.orgjst.go.jp

Adsorption Equilibrium Modeling and Isotherm Analysis

To quantify the adsorption capacity of an adsorbent and understand the interaction between the adsorbate (dye) and the adsorbent, adsorption equilibrium studies are conducted. The data obtained from these studies are often fitted to various isotherm models.

The Langmuir and Freundlich isotherms are the most commonly used models to describe the equilibrium of adsorption. austinpublishinggroup.com The Langmuir model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. core.ac.uksciendo.com In contrast, the Freundlich model is an empirical equation that describes adsorption on a heterogeneous surface with a non-uniform distribution of adsorption heat and affinities. researchgate.netaustinpublishinggroup.com

Several studies on the removal of reactive dyes have found that the experimental data fits well with either the Langmuir or Freundlich model, or sometimes both. For instance, the adsorption of a reactive blue dye on cucumber peel was best described by the Freundlich isotherm, indicating a heterogeneous adsorbent surface. researchgate.net Conversely, the adsorption of Reactive Blue 203 on TiO2-P25 was better described by the Langmuir model, suggesting uniform and finite adsorption sites. core.ac.uk Similarly, the adsorption of Reactive Blue 19 on nanohydroxyapatite and serpentine (B99607) clay was found to follow the Langmuir model. sciendo.comunibo.it

The choice of the best-fitting isotherm model is typically based on the correlation coefficient (R²) value. A higher R² value indicates a better fit of the model to the experimental data. For example, in the study of Reactive Blue 203 adsorption on TiO2-P25, the Langmuir model had an R² of 0.99459, which was higher than the Freundlich model's R² of 0.98559. core.ac.uk

The maximum adsorption capacity (Qm), a key parameter obtained from the Langmuir isotherm, represents the maximum amount of dye that can be adsorbed per unit mass of the adsorbent. For example, the maximum adsorption capacity of uncalcined and calcined nanohydroxyapatite for Reactive Blue 19 was found to be 90.09 mg/g and 74.97 mg/g, respectively. sciendo.combibliotekanauki.pl For serpentine clay, the maximum adsorption capacity for the same dye was 44.8 mg/g. unibo.it

The following table summarizes the findings from various studies on the adsorption of reactive dyes, highlighting the best-fit isotherm models and the corresponding maximum adsorption capacities.

| Adsorbent | Reactive Dye | Best-Fit Isotherm Model | Maximum Adsorption Capacity (Qm) (mg/g) |

| Cucumber Peel | Reactive Blue | Freundlich | 18.76 |

| TiO2-P25 | Reactive Blue 203 | Langmuir | 51.71 |

| Uncalcined Nanohydroxyapatite | Reactive Blue 19 | Langmuir | 90.09 |

| Calcined Nanohydroxyapatite | Reactive Blue 19 | Langmuir | 74.97 |

| Serpentine Clay | Reactive Blue 19 | Langmuir | 44.8 |

| Nano-Carbon Material (N-CM) | Reactive Blue 19 | Langmuir | 116.01 |

| Chitosan Films | Reactive Blue 19 | Langmuir | 799 (at 20°C), 822.4 (at 40°C) |

| Acid-Treated BOF Slag | Reactive Blue 19 | Langmuir, Redlich-Peterson | 60 |

This table is based on data from multiple research articles. researchgate.netcore.ac.ukresearchgate.netsciendo.commdpi.comunibo.itresearchgate.net

Other isotherm models, such as the Dubinin-Radushkevich (D-R) and Temkin models, are also used to analyze adsorption equilibrium data, providing further insights into the adsorption process. umsha.ac.irresearchgate.netbrieflands.com

Langmuir Isotherm Model and Monolayer Adsorption

Freundlich Isotherm Model and Heterogeneous Surface Adsorption

In contrast to the Langmuir model, the Freundlich isotherm is an empirical model that applies to adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat. researchgate.net This model suggests that the adsorbent surface has sites with varying energies of adsorption and supports the concept of multilayer adsorption. researchgate.net The Freundlich equation includes an intensity parameter, 'n', which provides an indication of the favorability of the adsorption process. An 'n' value greater than one suggests that adsorption is favorable. iwaponline.com Studies on various reactive dyes have utilized the Freundlich model to describe their adsorption behavior, though specific parameters for this compound are not documented in the available literature. researchgate.netresearchgate.net

Temkin Isotherm Model and Adsorbate-Adsorbent Interactions

The Temkin isotherm model explicitly considers the interactions between the adsorbent and the adsorbate. It is based on the assumption that the heat of adsorption of all molecules in the layer decreases linearly with surface coverage due to these interactions. ijcce.ac.ir This model is typically valid for intermediate concentration ranges. The model includes a constant related to the heat of sorption, providing insight into the energetic aspects of the adsorption process. ijcce.ac.ir Application of the Temkin model can indicate whether the adsorption process is chemical or physical in nature. ijcce.ac.ir

Dubinin-Radushkevich Isotherm Model and Pore Filling Mechanism

The Dubinin-Radushkevich (D-R) isotherm model is a semi-empirical model that does not assume a homogeneous surface or constant adsorption potential. It is often used to describe adsorption mechanisms that follow a pore-filling process, which is particularly relevant for microporous adsorbents like activated carbons. sciendo.com A key feature of the D-R model is the calculation of the mean free energy of adsorption (E). This energy value helps to distinguish between physical adsorption (E < 8 kJ/mol) and chemical adsorption (E > 8 kJ/mol). sciendo.com

Hill Isotherm Model Application

The Hill isotherm model describes the binding of different species onto a homogeneous surface. It assumes that adsorption is a cooperative phenomenon, meaning that the adsorption of one molecule can influence the adsorption of subsequent molecules at neighboring sites. This interaction can be either positive (cooperative) or negative (hindering). While the Hill model is applied in some adsorption studies, its specific application and determined parameters for the adsorption of this compound have not been reported in existing research.

Adsorption Kinetics and Mechanistic Pathways

Adsorption kinetics are crucial for understanding the rate at which a dye is removed from a solution and the mechanism that governs the adsorption process.

Pseudo-First-Order Kinetic Model

The pseudo-first-order kinetic model, developed by Lagergren, is one of the most widely used models to describe the rate of adsorption from a liquid phase. icm.edu.plsrce.hr It assumes that the rate of change of solute uptake with time is directly proportional to the difference in saturation concentration and the amount of solid uptake with time. icm.edu.pl This model is generally applicable during the initial stages of an adsorption process. srce.hr The model is expressed by the equation: log(qe - qt) = log(qe) - (k1/2.303)t, where qe and qt are the amounts of dye adsorbed at equilibrium and at time t (mg/g), respectively, and k1 is the rate constant of pseudo-first-order adsorption (min-1). icm.edu.pl Studies on various reactive dyes often test this model, but specific kinetic data for this compound is not available. ijcce.ac.irresearchgate.netorientjchem.org

Pseudo-Second-Order Kinetic Model

The pseudo-second-order kinetic model is frequently used to describe the adsorption of dyes where the rate-limiting step involves chemical interactions between the adsorbate and the adsorbent. scirp.org This model assumes that the adsorption rate is dependent on the square of the number of unoccupied active sites on the adsorbent surface. scirp.org The linearized form of the pseudo-second-order equation is expressed as:

t/qt = 1/(k2qe2) + (1/qe)t

Where:

qe (mg/g) is the amount of dye adsorbed at equilibrium.

qt (mg/g) is the amount of dye adsorbed at time t.

k2 (g/mg·min) is the rate constant for the pseudo-second-order model.

A linear plot of t/qt versus t indicates the applicability of this model. The values for qe and k2 can then be determined from the slope and intercept of the plot, respectively. scirp.org

Numerous studies on reactive blue dyes have demonstrated an excellent fit with the pseudo-second-order model, suggesting that chemisorption is the dominant mechanism. scirp.orgpreprints.org For instance, the adsorption of Reactive Blue 19 (RB19) onto various adsorbents, including nanohydroxyapatite and powdered activated carbon, was well-described by this model. icm.edu.plbibliotekanauki.plneptjournal.com Similarly, research on other reactive dyes like Reactive Brilliant Blue KN-R and Turquoise Blue confirmed that the process is best represented by pseudo-second-order kinetics. orientjchem.orgmdpi.comresearchgate.net The strong correlation coefficients (R² > 0.99) and the close agreement between experimental and calculated equilibrium adsorption capacities (qₑ) in these studies underscore the model's validity for these systems. preprints.orgnih.gov This indicates that the rate of adsorption is primarily controlled by the chemical reaction at the adsorbent's active sites.

Intraparticle Diffusion Models

qt = kidt1/2 + C

Where:

kid (mg/g·min1/2) is the intraparticle diffusion rate constant.

C (mg/g) is a constant related to the thickness of the boundary layer; a larger value of C indicates a greater boundary layer effect. nih.goviwaponline.com

A plot of qt versus t1/2 can reveal the diffusion mechanism. If the plot is a straight line passing through the origin, then intraparticle diffusion is the sole rate-limiting step. However, research on reactive dyes often shows multi-linear plots, indicating that the adsorption process is complex and involves multiple stages. orientjchem.orgmdpi.com Typically, these stages are:

Film Diffusion: The initial, rapid phase where dye molecules migrate from the bulk solution to the external surface of the adsorbent.

Intraparticle Diffusion: A slower phase where dye molecules diffuse into the pores of the adsorbent.

Adsorption Equilibrium: The final stage where the rate of adsorption slows down significantly as the system approaches equilibrium due to the saturation of active sites.

Chemisorption vs. Physisorption Mechanisms

Adsorption processes are broadly categorized into two primary mechanisms: physisorption and chemisorption. aip.orgmdpi.com

Physisorption (Physical Adsorption): This involves weak intermolecular forces, such as van der Waals forces or hydrogen bonding, between the adsorbate molecules and the adsorbent surface. aip.orgfrontiersin.org It is a reversible process, non-specific, and typically results in the formation of multiple layers on the adsorbent. mdpi.comfrontiersin.org

Chemisorption (Chemical Adsorption): This occurs when a chemical bond, such as a covalent or ionic bond, is formed between the adsorbate and the adsorbent. aip.orgfrontiersin.org This process is highly specific, often irreversible, and involves significant valence forces. aip.orgmdpi.com

For reactive blue dyes, the adsorption mechanism is often a complex interplay of both physical and chemical processes. nih.gov The strong fit of adsorption data to the pseudo-second-order kinetic model is a primary indicator that chemisorption plays a crucial, rate-determining role. nih.govscirp.orgpreprints.org Furthermore, thermodynamic data can help differentiate between the two. The magnitude of activation energy (Ea) and enthalpy change (ΔH°) can provide insights; for example, ΔG° values between -20 and 0 kJ/mol are often associated with physisorption, while values ranging from -80 to -400 kJ/mol suggest chemisorption. nih.govmdpi.com

In the case of anionic reactive dyes, the mechanism involves several interactions, including:

Electrostatic Attraction: A key mechanism, especially at low pH, where the positively charged adsorbent surface attracts the anionic dye molecules. frontiersin.orgnih.gov

Hydrogen Bonding: Occurs between functional groups on the dye and the adsorbent. nih.gov

π-π Interactions: Can occur between the aromatic rings of the dye and the adsorbent surface. mdpi.comnih.gov

Therefore, the removal of this compound and similar dyes is not governed by a single mechanism but rather by a combination of physisorption and chemisorption processes. nih.gov

Thermodynamic Considerations of this compound Adsorption

Thermodynamic analysis is essential for determining the feasibility, spontaneity, and nature of the adsorption process. Key thermodynamic parameters—Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°)—are calculated using the following equations:

ΔG° = -RT ln(KL) ΔG° = ΔH° - TΔS°

Where:

R is the universal gas constant (8.314 J/mol·K).

T is the absolute temperature in Kelvin (K).

KL is the Langmuir constant, which relates to the equilibrium of the adsorption process.

Gibbs Free Energy (ΔG°): The sign of ΔG° indicates the spontaneity of the process. A negative value signifies that the adsorption is spontaneous and thermodynamically favorable. nih.gov Studies on various reactive dyes consistently report negative ΔG° values, confirming the feasibility of the adsorption process. orientjchem.orgmdpi.comresearchgate.net For example, the adsorption of Reactive Orange 16 showed ΔG° values in the range of -8.4 to -9.2 kJ/mol at temperatures from 298K to 323K. nih.gov

Enthalpy (ΔH°): This parameter reveals whether the process is exothermic (releases heat) or endothermic (absorbs heat).

A positive ΔH° indicates an endothermic process, where adsorption is more favorable at higher temperatures. nih.govorientjchem.org This is often attributed to the increased mobility of dye ions and the potential swelling of the adsorbent's internal structure at higher temperatures. tlr-journal.com

A negative ΔH° signifies an exothermic process, where adsorption is favored at lower temperatures. neptjournal.comsciendo.com

Research findings for reactive dyes vary. Some studies on Turquoise Blue and Reactive Orange 16 report positive ΔH° values, suggesting an endothermic process. nih.govorientjchem.org Conversely, studies on Reactive Blue 19 and other reactive dyes on powdered activated carbon found the process to be exothermic. neptjournal.comsciendo.com

Entropy (ΔS°): A positive ΔS° value indicates an increase in randomness at the solid-solution interface during the adsorption process. nih.govmdpi.com This suggests that the adsorbate molecules have a higher affinity for the adsorbent surface. tlr-journal.com Most studies on reactive dyes report positive entropy changes. nih.govorientjchem.org

Table 1: Thermodynamic Parameters for Reactive Dye Adsorption from Various Studies

| Dye Studied | Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Source(s) |

| Reactive Orange 16 | Cu(I)-PANI Composite | -8.437 to -9.272 | +1.512 | +33.387 | Spontaneous, Endothermic | nih.govmdpi.com |

| Turquoise Blue | Activated Carbon | Negative | Positive | Positive | Spontaneous, Endothermic | orientjchem.org |

| Reactive Blue 19 | Nanohydroxyapatite | - | - | - | Spontaneous, Exothermic | sciendo.com |

| Remazol Dyes | Chitosan Treated Cotton | Positive | Positive | Positive | Non-spontaneous, Endothermic | tlr-journal.com |

| Reactive Blue 19 | Ulva reticulata (biochar) | -2.97 to -4.38 | +16.03 | +63.76 | Spontaneous, Endothermic | researchgate.net |

Note: A positive ΔG° in one study indicates non-spontaneous conditions under the specific experimental setup.

Optimization of Adsorption Process Parameters for Reactive Blue Dyes

Influence of Solution pH on Adsorption Efficiency

The pH of the aqueous solution is one of the most critical factors influencing the adsorption capacity of anionic dyes like this compound. deswater.com The pH affects both the surface charge of the adsorbent and the degree of ionization of the dye molecules. frontiersin.orgcore.ac.uk

Reactive blue dyes are anionic, meaning they carry a negative charge in solution due to groups like sulfonyl (–OSO₃⁻) or sulfonic (–SO₃⁻). nih.govsciendo.com The adsorption of these dyes is highly favorable under acidic conditions (low pH). At a low pH, the concentration of H⁺ ions in the solution increases, leading to the protonation of the adsorbent's surface functional groups (e.g., -OH, -COOH), resulting in a net positive surface charge. deswater.combch.ro This positive charge creates a strong electrostatic attraction with the negatively charged anionic dye molecules, significantly enhancing adsorption efficiency. mdpi.combch.ro

Conversely, as the pH increases, the adsorbent surface becomes increasingly deprotonated and negatively charged. This leads to electrostatic repulsion between the adsorbent and the anionic dye molecules, causing a sharp decrease in adsorption efficiency. deswater.comcore.ac.uk Numerous studies have confirmed this trend for various reactive blue dyes.

Table 2: Optimal pH for Adsorption of Various Reactive Blue Dyes

| Dye Studied | Adsorbent | Optimal pH | Finding | Source(s) |

| Reactive Blue 19 | Co/γ-Al₂O₃ | ~2 | Maximum adsorption capacity occurs at pH 2. | bch.ro |

| Turquoise Blue | Activated Carbon | 2 | Optimum pH for adsorption was found to be 2. | orientjchem.org |

| Reactive Brilliant Blue KN-R | Chitosan-Biochar Beads | 2 | Highest adsorption capacity was observed at pH 2. | mdpi.comresearchgate.net |

| Reactive Blue 19 | Nanohydroxyapatite | 3 | High dye removal rate of ~96% achieved at pH 3. | icm.edu.pl |

| Reactive Blue 19 | Powdered Activated Carbon | 2 | Effective pH for removal was found to be 2. | neptjournal.com |

| Reactive Blue 203 | TiO₂-P25 | 3 | Adsorption is maximized under acidic pH conditions. | core.ac.uk |

Effect of Initial Reactive Blue Dye Concentration

The initial concentration of the dye in the effluent is a crucial parameter as it acts as a driving force for the mass transfer between the aqueous and solid phases. mdpi.comnih.gov The effect of the initial dye concentration is typically twofold:

Effect on Adsorption Capacity (qe): The equilibrium adsorption capacity (qe, measured in mg of dye per g of adsorbent) generally increases with an increase in the initial dye concentration. mdpi.combrieflands.com A higher initial concentration creates a greater concentration gradient, which overcomes the mass transfer resistance and facilitates the diffusion of dye molecules to the active sites of the adsorbent. mdpi.comsciendo.com

For example, a study on Reactive Orange 16 showed that as the initial concentration increased from 20 to 100 mg/L, the adsorption capacity rose from 31.55 to 157.79 mg/g, while the removal percentage dropped from 94.67% to 38.2%. mdpi.com Similarly, research on Turquoise Blue dye showed that the percentage of dye removed decreased as the initial concentration increased from 25 to 75 mg/L. orientjchem.org This highlights the competition for limited active sites at higher dye concentrations.

Impact of Adsorbent Dosage

However, the adsorption capacity, which is the amount of dye adsorbed per unit mass of the adsorbent, tends to decrease as the adsorbent dosage increases. nih.govbibliotekanauki.pl This phenomenon can be explained by the fact that with a higher mass of adsorbent, many of the active sites remain unsaturated during the adsorption process, leading to a less efficient use of the adsorbent material. bibliotekanauki.plbioline.org.br Aggregation of adsorbent particles at higher concentrations can also occur, which reduces the effective surface area available for adsorption. nih.govbibliotekanauki.pl

Studies on various reactive dyes have demonstrated this trend. For instance, in the removal of a turquoise blue reactive dye, increasing the carbon dose resulted in a higher percentage of dye removal, with an optimal dose identified for maximum efficiency. orientjchem.org Similarly, for the removal of Eurozol Navy Blue dye using banana peel and sugarcane bagasse, the dye removal efficiency increased with the adsorbent dose up to a certain point, after which the increase was no longer significant. bibliotekanauki.pl Research on another reactive dye, Remazole Red RGB, showed that the maximum dye removal efficiency of 85% was achieved at a dosage of 0.5 gm/L, and a further increase in dosage did not improve the removal percentage. iwaponline.com

The table below summarizes the effect of adsorbent dosage on the removal of different reactive dyes.

Table 1: Effect of Adsorbent Dosage on Reactive Dye Removal

| Adsorbent | Reactive Dye | Observation | Reference |

|---|---|---|---|

| Banana Stem Carbon | Remazole Red RGB | Maximum removal (85%) at 0.5 g/L. | iwaponline.com |

| Rice Bran/SnO₂/Fe₃O₄ Composite | Reactive Blue 4 (RB4) | Removal efficiency increased with dosage up to 1.5 g/L. | nih.gov |

| Delonix Regia Pods Activated Carbon | Turquoise Blue | Percentage of dye removal increased with carbon dose. | orientjchem.org |

| Banana Peel and Sugarcane Bagasse | Eurozol Navy Blue | Degree of dye removal increased with increasing adsorbent dose up to 1.0 g/dm³. | bibliotekanauki.pl |

| Nanohydroxyapatite | Reactive Blue 19 | An increase in adsorbent dosage resulted in an obvious increase in dye adsorption percentage. | icm.edu.pl |

Role of Contact Time

Contact time is a crucial parameter in adsorption processes, as it determines the time required for the system to reach equilibrium. The removal of dye is typically rapid at the initial stages of contact. chemrevlett.comsrce.hr This is due to the abundance of available active sites on the adsorbent surface, leading to a high concentration gradient between the dye in the solution and the adsorbent surface. rsc.orgiwaponline.com

As the adsorption process continues, the rate of dye removal gradually decreases. rsc.orgsrce.hr This slowing down is a result of the progressive saturation of the active sites on the adsorbent and the reduction in the concentration of dye molecules in the solution. core.ac.uk Eventually, the system reaches a state of equilibrium where the rate of adsorption becomes equal to the rate of desorption, and no further significant dye removal occurs with an increase in contact time. bibliotekanauki.pliwaponline.com

The optimal contact time to achieve equilibrium varies depending on the specific adsorbent, the initial dye concentration, and other experimental conditions. For example, in the removal of Remazole Red RGB dye using banana stem carbon, color removal reached 87% within 35 minutes and then remained almost constant. iwaponline.com For the adsorption of Eurozol Navy Blue dye onto banana peel and sugarcane bagasse powders, the equilibrium state was achieved after 60 minutes. bibliotekanauki.pl In another study on a turquoise blue reactive dye, the equilibrium was attained in a broader range of 100-180 minutes. orientjchem.org

The table below presents findings on the effect of contact time for various reactive dye adsorption systems.

Table 2: Role of Contact Time in Reactive Dye Adsorption

| Adsorbent | Reactive Dye | Equilibrium Time | Reference |

|---|---|---|---|

| Banana Stem Carbon | Remazole Red RGB | 35 minutes | iwaponline.com |

| Eggshell | Reactive Red 123 | 120 minutes | bioline.org.br |

| Poly(AN-co-AMPS) | Brilliant Green | ~80 minutes | rsc.org |

| Delonix Regia Pods Activated Carbon | Turquoise Blue | 100-180 minutes | orientjchem.org |

| Banana Peel and Sugarcane Bagasse | Eurozol Navy Blue | 60 minutes | bibliotekanauki.pl |

| Nanohydroxyapatite | Reactive Blue 19 | ~3 hours | icm.edu.pl |

Temperature Effects on Adsorption Performance

Temperature is a significant parameter that influences the adsorption capacity of an adsorbent for dye removal. The effect of temperature can indicate whether the adsorption process is endothermic (adsorption increases with temperature) or exothermic (adsorption decreases with temperature).

In many cases of reactive dye adsorption, the process is found to be endothermic. rsc.orgpjoes.com An increase in temperature can lead to a higher adsorption capacity. mdpi.comresearchgate.net This is often attributed to several factors. Firstly, at higher temperatures, the viscosity of the dye solution decreases, which facilitates the faster diffusion of dye molecules through the external boundary layer and into the pores of the adsorbent. mdpi.com Secondly, an increase in temperature can cause the swelling of the internal structure of the adsorbent, leading to the expansion of pores and increased accessibility of active sites. mdpi.com Additionally, higher temperatures can increase the mobility of dye molecules, enhancing their chances of interacting with the active sites. umsha.ac.ir

However, there are instances where an increase in temperature can have a detrimental effect on adsorption. umsha.ac.ir For some systems, at very high temperatures, the forces between the active binding sites of the adsorbent and the dye molecules may weaken, leading to a decrease in adsorption capacity. mdpi.com This suggests that for certain adsorbent-adsorbate pairs, the adsorption process can be exothermic. umsha.ac.iracs.org

Thermodynamic parameters such as Gibbs free energy (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) are often calculated from temperature-dependent adsorption studies to provide deeper insights into the nature of the adsorption process. A negative ΔG° value indicates a spontaneous process, while the sign of ΔH° confirms whether the process is endothermic (positive) or exothermic (negative). rsc.orgacs.org

The table below summarizes the effect of temperature on the adsorption of different reactive dyes.

Table 3: Temperature Effects on Reactive Dye Adsorption

| Adsorbent | Reactive Dye | Temperature Effect | Thermodynamic Nature | Reference |

|---|---|---|---|---|

| Poly(AN-co-AMPS) | Brilliant Green | Adsorption increased with temperature. | Endothermic, Spontaneous | rsc.org |

| Activated Carbon from Pine Cone | Reactive Blue 203 | Adsorption decreased with increasing temperature. | Exothermic | umsha.ac.ir |

| Delonix Regia Pods Activated Carbon | Turquoise Blue | Adsorption increased with temperature. | Endothermic, Spontaneous | orientjchem.org |

| Rice Bran/SnO₂/Fe₃O₄ Composite | Reactive Blue 4 (RB4) | Adsorption capacity increased from 30 to 50 °C. | - | mdpi.com |

| Chitosan Treated Cotton Fabric | Remazol Red RR & Remazol Yellow RR | Dye absorption increased at higher temperatures. | Endothermic, Non-spontaneous | tlr-journal.com |

Agitation Speed and Mass Transfer Limitations

Agitation speed is a critical parameter in batch adsorption studies as it influences the distribution of the adsorbate in the bulk solution and the thickness of the external boundary layer around the adsorbent particles. jofamericanscience.orgbioline.org.br An increase in agitation speed generally leads to an enhanced rate of dye removal. researchgate.netresearchgate.net

This improvement is primarily due to the reduction of external mass transfer resistance. researchgate.netacs.org At low agitation speeds, a thick stagnant film layer surrounds the adsorbent particles, hindering the diffusion of dye molecules from the bulk solution to the adsorbent surface. By increasing the agitation speed, the turbulence in the solution increases, which in turn decreases the thickness of this boundary layer, thereby facilitating a more efficient transfer of dye molecules to the active sites on the adsorbent. researchgate.netacs.org

However, beyond a certain optimal agitation speed, the removal efficiency may either plateau or even decrease. jofamericanscience.orgbioline.org.br A constant removal efficiency at higher speeds suggests that the external mass transfer resistance has been overcome, and the rate-limiting step has shifted to intra-particle diffusion (diffusion within the pores of the adsorbent). researchgate.net A decrease in adsorption at very high agitation speeds could be attributed to the increased desorption of dye molecules from the adsorbent surface due to the vigorous mixing. jofamericanscience.orgiarjournals.com

Studies have shown the significance of agitation speed in various dye adsorption systems. For instance, in the adsorption of a reactive azo dye on pumice, the stirring speed was found to influence the external mass-transfer coefficient. pjoes.com Similarly, the removal of a reactive blue dye using cucumber peel was shown to increase with agitation speed from 50 to 200 rpm. researchgate.net

The table below highlights the effect of agitation speed on the removal of different dyes.

Table 4: Effect of Agitation Speed on Dye Adsorption

| Adsorbent | Dye | Observation | Reference |

|---|---|---|---|

| Commercial Activated Carbon | Methylene Blue | Removal efficiency increased from 43% to 75% as speed increased from 50 to 150 rpm. | researchgate.net |

| Peanut Hulls | Basic Dyes | Rate of dye adsorption increased with increasing agitation speed. | acs.org |

| Charred Dolomite | Brilliant Red Reactive Dye | Removal rate was heavily dependent on external mass transfer. | nih.gov |

| Cotton Stalks-Activated Carbon | Various Dyes | Agitation rate had a significant effect on the adsorption rate. | researchgate.net |

| Pumice | Reactive Azo Dye | Stirring speed influenced the external mass-transfer coefficient. | pjoes.com |

| Cucumber Peel | Reactive Blue | Percentage removal increased with speed from 50 to 200 rpm. | researchgate.net |

Reusability and Regeneration Studies of Adsorbents for Reactive Blue Dyes

The economic feasibility and environmental sustainability of an adsorption process are heavily dependent on the ability to regenerate and reuse the adsorbent material. mdpi.comresearchgate.net An ideal adsorbent should not only have a high adsorption capacity but also be easily regenerated without significant loss of its efficiency. irost.ir Regeneration allows for the recovery of the adsorbed dye, potentially for reuse, and minimizes the problem of solid waste disposal. irost.irwrc.org.za

Various methods are employed for the regeneration of spent adsorbents, including thermal, chemical, and electrochemical techniques. Chemical regeneration, using eluents such as acids, bases, or organic solvents, is a commonly studied method. researchgate.net For instance, a study on the removal of Reactive Blue 19 showed that an iron-based magnetic nanocomposite could be regenerated and maintained approximately 96% of its initial efficiency even after the tenth adsorption-desorption cycle. deswater.com In another study, bauxite (B576324) residue used for the removal of a reactive blue dye was successfully regenerated with distilled water, retaining 99% of its original adsorption capacity after one cycle. mdpi.com

The choice of eluent is crucial for effective desorption. For example, in the regeneration of activated carbon saturated with Reactive Red 198, a solution of 60% acetone (B3395972) in water with sodium carbonate was found to be an optimal regenerant. irost.ir However, the regeneration efficiency can decrease over multiple cycles due to the partial collapse of the adsorbent structure or the irreversible adsorption of some dye molecules. researchgate.netirost.ir

Electrochemical regeneration is another promising technique that can lead to the degradation of the desorbed dye, thus avoiding secondary pollution. brieflands.com For carbon nanotubes used to adsorb Reactive Black 5, electrochemical regeneration resulted in the desorption of over 70% of the dye, which was then degraded. brieflands.com

The table below provides examples of regeneration studies for adsorbents used for reactive dye removal.

Table 5: Reusability and Regeneration of Adsorbents for Reactive Dyes

| Adsorbent | Reactive Dye | Regeneration Method | Reusability | Reference |

|---|---|---|---|---|

| Bauxite Residue | Reactive Blue | Rinsing with distilled water | Retained 99% capacity after 1 cycle. | mdpi.com |

| Activated Carbon from Walnut Shells | Reactive Red 198 | 60% acetone in water and sodium carbonate | Efficiency decreased after 3 cycles. | irost.ir |

| Iron-Based Magnetic Nanocomposite | Reactive Blue 19 | - | ~96% efficiency after 10 cycles. | deswater.com |

| Carbon Nanotubes | Reactive Black 5 | Electrochemical process | >70% desorption and degradation. | brieflands.com |

| Amberlite IRA 400 | Acid orange 10 | - | Up to 96.8% removal efficiency. | frontiersin.org |

Advanced Oxidation Processes Aops for Reactive Blue 231 Degradation

Fundamental Principles of AOPs and Reactive Oxygen Species Generation

The cornerstone of AOPs is the production of powerful oxidants, with the hydroxyl radical (•OH) being the most prominent. scirp.orgajast.net These processes can be broadly categorized based on the energy source or catalysts used to initiate the generation of these reactive species, such as ozonation, Fenton and photo-Fenton reactions, and photocatalysis. ijcce.ac.ir The combination of different AOPs can often lead to a synergistic effect, resulting in enhanced generation of free radicals and consequently, higher rates of pollutant degradation. ijcce.ac.ir

Hydroxyl radicals (•OH) are highly potent and non-selective oxidizing agents with a standard reduction potential of 2.8 V. taylorandfrancis.com This high reactivity allows them to rapidly attack a vast array of organic molecules, often at diffusion-controlled rates, leading to their degradation and potential mineralization into carbon dioxide, water, and inorganic ions. scirp.orgtaylorandfrancis.com

Several methods are employed to generate hydroxyl radicals in AOPs:

Fenton and Photo-Fenton Reactions: The classical Fenton reaction involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. taylorandfrancis.com The efficiency of this process can be significantly enhanced by the application of UV light (photo-Fenton), which facilitates the regeneration of Fe²⁺ from Fe³⁺, thereby sustaining the catalytic cycle and increasing the production of •OH. researchgate.net

Photocatalysis: In heterogeneous photocatalysis, a semiconductor material, most commonly titanium dioxide (TiO₂), is irradiated with light of sufficient energy to excite an electron from its valence band to the conduction band, creating an electron-hole pair. researchgate.net These charge carriers can then react with water molecules or hydroxide (B78521) ions adsorbed on the catalyst surface to generate hydroxyl radicals. tandfonline.com

Ozone-Based Processes: The combination of ozone with hydrogen peroxide or UV radiation leads to the enhanced formation of hydroxyl radicals. taylorandfrancis.com

The reactivity of hydroxyl radicals with organic pollutants like reactive dyes is characterized by their ability to initiate a series of oxidative reactions, including hydrogen abstraction and addition to double bonds, ultimately leading to the breakdown of the complex dye structure.

Sulfate (B86663) radicals (SO₄•⁻) have emerged as another powerful oxidant in AOPs, with a standard oxidation potential ranging from 2.5 to 3.1 V. mdpi.com A key advantage of sulfate radical-based AOPs is their effectiveness over a broader pH range compared to hydroxyl radical-based systems. mdpi.comiwaponline.com

Sulfate radicals are typically generated through the activation of persulfate (S₂O₈²⁻) or peroxymonosulfate (B1194676) (HSO₅⁻) ions. mdpi.comacs.org Activation can be achieved through various methods, including:

Heat Activation: Thermal energy can cleave the peroxide bond in persulfate or peroxymonosulfate, generating sulfate radicals.

UV Irradiation: Similar to other photochemical processes, UV light can induce the formation of sulfate radicals. rsc.org

Transition Metal Catalysis: Metal ions can catalyze the decomposition of persulfate and peroxymonosulfate to produce sulfate radicals. acs.org

Electrochemical Activation: An electric current can be used to activate persulfate and generate sulfate radicals. iwaponline.com

Sulfate radicals react with organic compounds primarily through electron transfer mechanisms, making them particularly effective for the degradation of molecules containing electron-rich moieties, such as the aromatic rings found in many dyes. mdpi.com While both hydroxyl and sulfate radicals are highly effective, sulfate radicals are considered the primary reactive species in persulfate-based AOPs, though hydroxyl radicals can also be generated as secondary radicals. rsc.org

Photocatalytic Degradation of Reactive Blue Dyes

Photocatalysis is a prominent AOP that utilizes a semiconductor photocatalyst, typically titanium dioxide (TiO₂), and a light source to generate reactive oxygen species for the degradation of organic pollutants. capes.gov.br This technology has shown significant potential for the treatment of textile wastewater containing reactive dyes. nih.gov

Titanium dioxide (TiO₂) is a widely used photocatalyst due to its chemical stability, low cost, non-toxicity, and high photocatalytic activity. ekb.egnih.gov The photocatalytic process using TiO₂ involves the following key steps:

Light Absorption: When TiO₂ is irradiated with photons of energy equal to or greater than its band gap, an electron (e⁻) is excited from the valence band (VB) to the conduction band (CB), leaving a positive hole (h⁺) in the VB. researchgate.net

Generation of Reactive Species: The photogenerated holes are powerful oxidizing agents that can directly oxidize adsorbed organic molecules or react with water or hydroxide ions to form hydroxyl radicals (•OH). iisc.ac.in The electrons in the conduction band can be scavenged by molecular oxygen to produce superoxide (B77818) radical anions (O₂•⁻), which can further react to form other reactive oxygen species. iisc.ac.in

Pollutant Degradation: The highly reactive hydroxyl radicals and other ROS then attack the dye molecules, leading to their degradation. ekb.egiisc.ac.in

The efficiency of TiO₂ photocatalysis for the degradation of reactive blue dyes is influenced by several factors, including pH, catalyst loading, and the presence of electron acceptors like hydrogen peroxide or persulfate, which can enhance the generation of hydroxyl radicals and improve degradation rates. tandfonline.comnih.gov For instance, the photocatalytic degradation of Reactive Blue 19 was found to be most efficient in acidic conditions. nih.gov The kinetics of this degradation often follow the Langmuir-Hinshelwood model. nih.gov

To overcome the limitations of pure TiO₂, such as its wide band gap which restricts its activation to the UV region of the spectrum, and the rapid recombination of photogenerated electron-hole pairs, various strategies have been developed to engineer more efficient photocatalysts. ekb.eg

Doping with Metals and Non-metals: Doping TiO₂ with metal ions (e.g., Fe³⁺, Cu²⁺) or non-metals (e.g., N, C, F, Si) can extend its light absorption into the visible region and enhance charge separation. ekb.egmdpi.com For example, doping TiO₂ with ferric oxide (Fe₂O₃) has been shown to narrow the bandgap, enabling the photocatalyst to be activated by sunlight for the degradation of reactive blue dyes. nih.gov Similarly, co-doping with fluorine and silicon can improve the photocatalytic activity of TiO₂ under visible light. mdpi.com

Composite Materials: Creating composite materials by combining TiO₂ with other materials can also enhance its photocatalytic performance. For instance, loading TiO₂ onto activated carbon can increase the adsorption of pollutants and facilitate charge transfer. mdpi.com Another approach is the development of core-shell nanoparticles, such as Ag@TiO₂, which have demonstrated superior photocatalytic activity for the degradation of Reactive Blue 220 under both UV and solar light compared to pure TiO₂. iisc.ac.in Composites with MXenes, a class of 2D nanomaterials, have also shown promise for the photocatalytic degradation of organic dyes. bohrium.com

These engineered photocatalysts often exhibit enhanced degradation efficiency due to improved light absorption, increased surface area, and better separation of charge carriers. nih.gov

Table 1: Comparison of Degradation Efficiency for Different Engineered Photocatalysts

| Photocatalyst | Target Pollutant | Light Source | Degradation Efficiency (%) | Time (min) | Reference |

|---|---|---|---|---|---|

| Fe₂O₃ doped TiO₂ | Reactive Blue 171 | Sunlight | 100 | 120 | nih.gov |

| F-Si-TiO₂/AC | Methyl Orange | Visible Light | 97.7 | 70 | mdpi.com |

| C-TiO₂/Fe₃O₄ | Methyl Orange | Sunlight | 99.68 | 150 | mdpi.com |

| Ag@TiO₂ | Reactive Blue 220 | Solar Light | ~100 | 60 | iisc.ac.in |

| TiO₂–C@N | Methylene (B1212753) Blue | UV Radiation | 99.87 | - | nih.gov |

The photo-Fenton process is a powerful AOP that combines the Fenton reaction (Fe²⁺ + H₂O₂) with UV-Vis irradiation. researchgate.net The light enhances the degradation process in two ways: by promoting the photoreduction of Fe³⁺ back to Fe²⁺, which sustains the catalytic cycle, and by directly photolyzing Fe(OH)²⁺ species to generate additional hydroxyl radicals. researchgate.net

While the homogeneous photo-Fenton process is highly effective, it has drawbacks such as the need for acidic pH and the production of iron sludge. scirp.org To address these issues, heterogeneous photo-Fenton systems have been developed. These systems utilize solid iron-based catalysts, which can be easily recovered and reused, and can often operate at a wider pH range. mdpi.comsci-hub.se

Examples of heterogeneous photo-Fenton catalysts include iron oxides supported on materials like alumina (B75360) (Al₂O₃) or incorporated into nanocomposites. sci-hub.se These catalysts have been successfully used for the degradation of various dyes. sci-hub.setandfonline.com The mechanism involves the generation of hydroxyl radicals on the catalyst surface through the interaction of the iron species with hydrogen peroxide and light. sci-hub.se The efficiency of these systems is influenced by parameters such as catalyst dose, hydrogen peroxide concentration, and light intensity. mdpi.comtandfonline.com Heterogeneous photo-Fenton processes have demonstrated high degradation efficiencies for various dyes, making them a promising technology for treating textile wastewater. mdpi.comsci-hub.sebohrium.com

UV-LED Driven Photocatalysis

The application of Ultraviolet Light Emitting Diodes (UV-LEDs) in photocatalysis for dye degradation has gained traction as a more energy-efficient alternative to conventional mercury and halogen lamps. researchgate.net While specific studies focusing solely on Reactive Blue 231 with UV-LEDs are not prevalent in the provided results, the principles can be extrapolated from research on other reactive dyes.

UV-LEDs, particularly those emitting at wavelengths around 365 nm, are effective for activating photocatalysts like titanium dioxide (TiO2). researchgate.net The process involves the excitation of the photocatalyst by UV light, which generates electron-hole pairs. These charge carriers then react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals, which are responsible for the degradation of dye molecules. researchgate.net

Studies on various dyes, such as Methylene Blue and Reactive Red 231, have demonstrated the feasibility and effectiveness of UV-LED/TiO2 systems. mdpi.comresearchgate.net The efficiency of the degradation process is influenced by several factors, including the intensity of the UV-LEDs, the concentration of the photocatalyst, the initial dye concentration, and the pH of the solution. mdpi.combibliotekanauki.pl For instance, in the degradation of other dyes, an increase in pH from acidic to alkaline has been shown to enhance the photocatalytic activity. bibliotekanauki.pl The design of the photoreactor, including the distribution and number of LEDs, is also crucial for optimizing the degradation process. researchgate.netmdpi.com

Influence of Electron Acceptors (e.g., H2O2, KBrO3, (NH4)2S2O8)

The efficiency of photocatalytic degradation can be significantly enhanced by the addition of electron acceptors. These compounds prevent the recombination of photogenerated electrons and holes, a primary limiting factor in photocatalysis, thereby increasing the quantum yield of the process. ajol.infomdpi.com

Commonly used electron acceptors include hydrogen peroxide (H2O2), potassium bromate (B103136) (KBrO3), and ammonium (B1175870) persulfate ((NH4)2S2O8). ajol.infoscribd.com Their role extends beyond preventing electron-hole recombination; they can also generate additional oxidizing species. For example, H2O2 can be reduced to form more hydroxyl radicals, while KBrO3 and (NH4)2S2O8 can generate strong oxidant radicals like BrO2• and SO4•−, respectively. ajol.infomdpi.com

In the context of reactive dyes, studies on Reactive Blue 19 (an anthraquinone (B42736) dye similar in class to some reactive blues) showed that the addition of H2O2, KBrO3, or (NH4)2S2O8 markedly enhanced the degradation rate. ajol.info An optimal concentration exists for these electron acceptors. For instance, with Reactive Blue 19, the decolorization efficiency increased with H2O2 concentration up to a certain point, after which it began to decrease. This is because excess H2O2 can act as a scavenger of hydroxyl radicals. ajol.info Among the three, the TiO2/UV/(NH4)2S2O8 process was identified as a highly effective system for the complete decolorization of reactive dye effluents. ajol.info

Table 1: Effect of Electron Acceptors on Reactive Blue 19 Degradation

| Electron Acceptor | Initial Concentration | Decolorization Efficiency (at 10 min) |

| H2O2 | 10.0 mmol∙dm–3 | 59.52% |

| H2O2 | 30.0 mmol∙dm–3 | 87.79% |

| H2O2 | 100.0 mmol∙dm–3 | 64.12% |

| KBrO3 | 30.0 mmol∙dm–3 | ~100% (complete decolorization) |

| (NH4)2S2O8 | 30.0 mmol∙dm–3 | ~100% (complete decolorization) |

| Data derived from a study on Reactive Blue 19, which serves as a model for reactive dyes. ajol.info |

Kinetic Modeling of Photocatalytic Reactions

The kinetics of photocatalytic degradation of dyes are often described by the Langmuir-Hinshelwood (L-H) model. capes.gov.brscielo.org.mx This model assumes that the reaction occurs on the surface of the photocatalyst and relates the initial degradation rate (r0) to the initial concentration of the substrate (C0).

The L-H equation is given by: r0 = (k * K * C0) / (1 + K * C0)

Where:

r0 is the initial rate of degradation.

k is the reaction rate constant.

K is the adsorption coefficient of the dye onto the photocatalyst surface.

C0 is the initial concentration of the dye.

At low initial dye concentrations, the equation can be simplified to a pseudo-first-order kinetic model: r0 = k' * C0 where k' is the apparent first-order rate constant. scielo.org.mx

This pseudo-first-order model has been successfully applied to describe the photocatalytic degradation of various reactive dyes. capes.gov.brscielo.org.mx The rate constant is influenced by factors such as light intensity, catalyst loading, and the presence of electron acceptors. scielo.org.mx For example, in the photocatalytic degradation of Reactive Brilliant Blue KN-R, the process followed pseudo-first-order kinetics. capes.gov.br Similarly, the degradation of Methylene Blue, often used as a model pollutant, also fits this kinetic model well. scielo.org.mxscielo.org.mx

Intermediate Product Identification and Degradation Pathways

The degradation of complex dye molecules like this compound through AOPs results in the formation of various intermediate products before complete mineralization to CO2, H2O, and inorganic ions. Identifying these intermediates is crucial for understanding the degradation mechanism and assessing the potential toxicity of the treated effluent.

For anthraquinone-based reactive dyes, the degradation pathway often involves the cleavage of the chromophoric structure. whiterose.ac.uk In the case of Reactive Blue 19, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis has been used to identify intermediates. ajol.info The initial steps likely involve the attack of hydroxyl radicals on the aromatic rings and the amine groups. This leads to the breakdown of the complex dye molecule into smaller, often colorless, organic compounds. researchgate.net

For instance, the degradation pathway of C.I. Reactive Blue 19 involves the formation of several smaller molecules. whiterose.ac.uk Similarly, the degradation of other complex organic molecules, like the pesticide pyrimethanil, has been shown to proceed through electrophilic substitution by hydroxyl radicals, leading to hydroxylated and aliphatic derivatives. rsc.org While a specific degradation pathway for this compound is not detailed in the provided search results, it is expected to follow a similar pattern of initial chromophore cleavage, followed by the breakdown of aromatic rings and eventual mineralization. The use of radical scavengers can help in elucidating the specific roles of different reactive species in the degradation pathway.

Electrochemical and Photo-Electrochemical Degradation of Reactive Blue Dyes

Electrochemical methods offer a versatile and effective approach for the treatment of dye-containing wastewater. These processes can be categorized into direct and indirect oxidation, both of which can be enhanced by the presence of light (photo-electrochemical degradation).

Anode Materials and Electrode Design (e.g., Ti/SnO2, Ti/Sb-SnO2, DSA Anodes)

The choice of anode material is a critical factor determining the efficiency and mechanism of the electrochemical degradation of dyes. researchgate.net

Dimensionally Stable Anodes (DSAs) : These are widely used due to their high stability and effectiveness in generating oxidants. deswater.com A common DSA is the Ti/Ru0.3Ti0.7O2 anode, which has been proven effective for the oxidation of various reactive dyes. deswater.comscielo.br DSAs are particularly effective in the presence of chloride ions, where they facilitate the generation of active chlorine species for indirect oxidation. deswater.comunesp.br Other DSA compositions, such as Ti/IrO2–RuO2, have also been investigated for reactive dye degradation. researchgate.net

Ti/SnO2-based Anodes : Tin dioxide (SnO2) based anodes, often doped with antimony (Sb), are known for their high oxygen evolution potential, which favors the direct oxidation of organic pollutants through the generation of hydroxyl radicals. mui.ac.irbioline.org.br Ti/SnO2-Sb anodes have been successfully used for the degradation of various dyes, demonstrating high efficiency in color and COD removal. mui.ac.ir The performance and service life of these anodes can be further enhanced by doping with other metals like platinum (Pt) or nickel (Ni), or by incorporating interlayers such as IrO2. researchgate.neteeer.orgresearchgate.net For example, a Ti/IrO2/Sb-SnO2 electrode showed a significantly longer service life compared to a standard Ti/Sb-SnO2 electrode. researchgate.net

Other Anode Materials : Boron-doped diamond (BDD) electrodes are considered among the best anode materials for direct electrochemical treatment due to their high stability and large overpotential for oxygen evolution, which promotes the generation of hydroxyl radicals and leads to the mineralization of organic compounds. soton.ac.uk Studies on Reactive Blue 19 have shown that BDD anodes can achieve higher organic matter removal compared to Ru0.3Ti0.7O2/Ti anodes. researchgate.net

Table 2: Comparison of Anode Materials for Reactive Dye Degradation

| Anode Material | Primary Mechanism | Advantages | Common Applications |

| DSA (e.g., Ti/RuO2-IrO2) | Indirect oxidation (in presence of Cl-) | High stability, effective chlorine evolution | Degradation of various reactive dyes in chloride-containing wastewater. deswater.comscielo.brunesp.br |

| Ti/SnO2-Sb | Direct and Indirect Oxidation | High oxygen evolution potential, promotes •OH generation | Degradation of persistent organic pollutants, including azo dyes. mui.ac.ircapes.gov.br |

| BDD | Direct Oxidation | Very high stability, high •OH generation efficiency, leads to high mineralization | Complete mineralization of recalcitrant organic compounds. soton.ac.ukresearchgate.net |

Direct and Indirect Electrochemical Oxidation Mechanisms

The electrochemical degradation of dyes can proceed through two primary mechanisms: direct and indirect oxidation. juniperpublishers.comijasre.net

Direct Electrochemical Oxidation : In this process, the dye molecules are first adsorbed onto the anode surface and are then destroyed directly by an electron transfer reaction. juniperpublishers.com This mechanism is favored on anodes with high oxygen evolution overpotentials, such as BDD and SnO2-based electrodes, where hydroxyl radicals are generated and adsorbed on the electrode surface. soton.ac.ukwalshmedicalmedia.com These adsorbed hydroxyl radicals are powerful oxidizing agents that can lead to the complete mineralization of organic pollutants. juniperpublishers.com

Indirect Electrochemical Oxidation : This mechanism involves the electrochemical generation of strong oxidizing species in the bulk solution, which then react with the dye molecules. juniperpublishers.comtandfonline.com In wastewaters containing chloride ions, the most common mediating species is active chlorine (Cl2, HOCl, ClO-), which is efficiently generated on DSA-type anodes. deswater.comnih.gov The generated active chlorine is a powerful oxidant that leads to rapid decolorization of the dye solution. unesp.brijasre.net Other electrogenerated oxidants can include hydrogen peroxide and ozone. eeer.orgjuniperpublishers.com Indirect oxidation is often more efficient for decolorization, especially in saline effluents typical of the textile industry. walshmedicalmedia.comtandfonline.com

The prevalence of one mechanism over the other is largely dependent on the anode material and the composition of the electrolyte. ijasre.netdeswater.com For instance, DSA anodes in the presence of NaCl primarily facilitate indirect oxidation, while BDD anodes tend to promote direct oxidation. researchgate.netresearchgate.net

Based on the information available from the conducted research, it is not possible to generate a detailed, informative, and scientifically accurate article that focuses solely on the chemical compound This compound according to the strict outline provided.

The search results contain very limited specific data for "this compound" regarding the detailed subsections requested:

Electrochemical Degradation: While one source confirms that electrochemical methods have been explored for degrading this compound, it does not provide specific quantitative data on the influence of current density, electrolyte composition, degradation kinetics, or the byproducts formed .

Fenton and Photo-Fenton Processes: There is no specific information in the search results regarding the application of Fenton or photo-Fenton processes for the degradation of this compound.

Significant information was found for a similarly named compound, C.I. Reactive Red 231 . Studies on this dye discuss its electrochemical treatment efficiency researchgate.net, degradation kinetics nih.gov, and oxidation mechanisms researchgate.netresearchgate.net.

Given the strict instruction to focus exclusively on "this compound" and not introduce information outside the specified scope, creating an article with the required depth and accuracy is not feasible. To do so would require making unsubstantiated extrapolations from data on other dyes, which would violate the core requirements of the request.

If you are also interested in C.I. Reactive Red 231 , a detailed article on that compound could be generated. Please advise if you would like to proceed with this alternative.

Fenton and Photo-Fenton Processes for Reactive Blue Dye Treatment

pH Sensitivity Considerations

The pH of the reaction solution is a critical parameter that significantly influences the efficiency of AOPs in degrading dye molecules. For many AOPs, such as the Fenton process, an acidic pH of around 3 is often optimal for the degradation of reactive dyes. mdpi.com This is because a lower pH can enhance the reduction potential of the hydroxyl radicals, leading to more effective degradation of organic matter. mdpi.com In alkaline conditions, the efficiency of some AOPs may decrease due to factors like the precipitation of metal hydroxides, which can deactivate the catalyst and reduce the generation of hydroxyl radicals. mdpi.com

However, the optimal pH can vary depending on the specific AOP and the target pollutant. For instance, in ozonation processes for dye degradation, alkaline conditions (pH 9-11) can sometimes be favorable for enhancing Chemical Oxygen Demand (COD) removal. scispace.com This is attributed to the increased decomposition of ozone to form highly reactive hydroxyl radicals at higher pH values. rsc.org Conversely, for decolorization via ozonation, pH adjustment may not always be necessary. scispace.com The degradation of some organic compounds using ozone and H₂O₂ has been found to be optimal in a pH range of 7-9. rsc.org The complex interplay between pH and the generation of different reactive oxygen species underscores the importance of optimizing this parameter for the efficient degradation of this compound.

Ozonation and Combined Ozonation Processes

Ozonation has emerged as a highly effective method for treating wastewater containing recalcitrant compounds like reactive dyes. mdpi.com It can oxidize pollutants through two primary mechanisms: direct reaction with molecular ozone or indirect reaction with highly reactive hydroxyl radicals formed from ozone decomposition. mdpi.commdpi.com While ozonation alone can be efficient for decolorization, its effectiveness in reducing the total organic load, measured as Chemical Oxygen Demand (COD), can sometimes be limited. scispace.com

To enhance the efficiency of ozonation, it is often combined with other processes like the addition of hydrogen peroxide (H₂O₂) or ultraviolet (UV) radiation, creating hybrid AOPs. mdpi.com